

JBJ-09-063 solubility and stability for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JBJ-09-063

Cat. No.: B10829293

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Application Notes and Protocols for JBJ-09-063

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **JBJ-09-063**, a mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). The provided data and methodologies are intended to guide researchers in designing and executing experiments involving this compound.

Introduction

JBJ-09-063 is a potent and selective inhibitor of EGFR, particularly against mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), such as the L858R, L858R/T790M, and L858R/T790M/C797S variants.^{[1][2][3][4][5][6][7][8]} Its mechanism of action involves the allosteric inhibition of EGFR, which subsequently suppresses downstream signaling pathways like PI3K/Akt and MAPK/ERK by reducing the phosphorylation of EGFR, Akt, and ERK1/2.^{[1][3][4][5][9]} Understanding the solubility and stability of **JBJ-09-063** is critical for accurate and reproducible experimental results.

Physicochemical Properties

- Molecular Formula: $C_{31}H_{30}ClFN_4O_3S$
- Molecular Weight: 593.11 g/mol ^{[1][9]}

Solubility Data

The solubility of **JBJ-09-063** can vary depending on the solvent and whether it is in its free base or salt form (e.g., hydrochloride). It is recommended to use freshly opened, anhydrous solvents for the best results, as hygroscopic solvents can negatively impact solubility.[4]

| Solvent | Form | Concentration | Notes |
|-----------------|---------------|-------------------------|--|
| DMSO | Free Base | 120 mg/mL (215.58 mM) | Requires sonication for complete dissolution.[4] |
| DMSO | Hydrochloride | 100 mg/mL (168.60 mM) | Requires sonication for complete dissolution.[9] |
| DMSO | Hydrochloride | ≥ 230 mg/mL (387.79 mM) | - |
| Aqueous Buffers | - | Poor | While specific quantitative data is not readily available, JBJ-09-063 is expected to have low aqueous solubility, typical of many small molecule kinase inhibitors. For in vitro assays, it is common to prepare a high-concentration stock in DMSO and then dilute it into aqueous buffers or cell culture media. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |

Stability Information

Proper storage and handling are crucial to maintain the integrity of **JBJ-09-063**. The free base form of the compound has been noted to be prone to instability.[4]

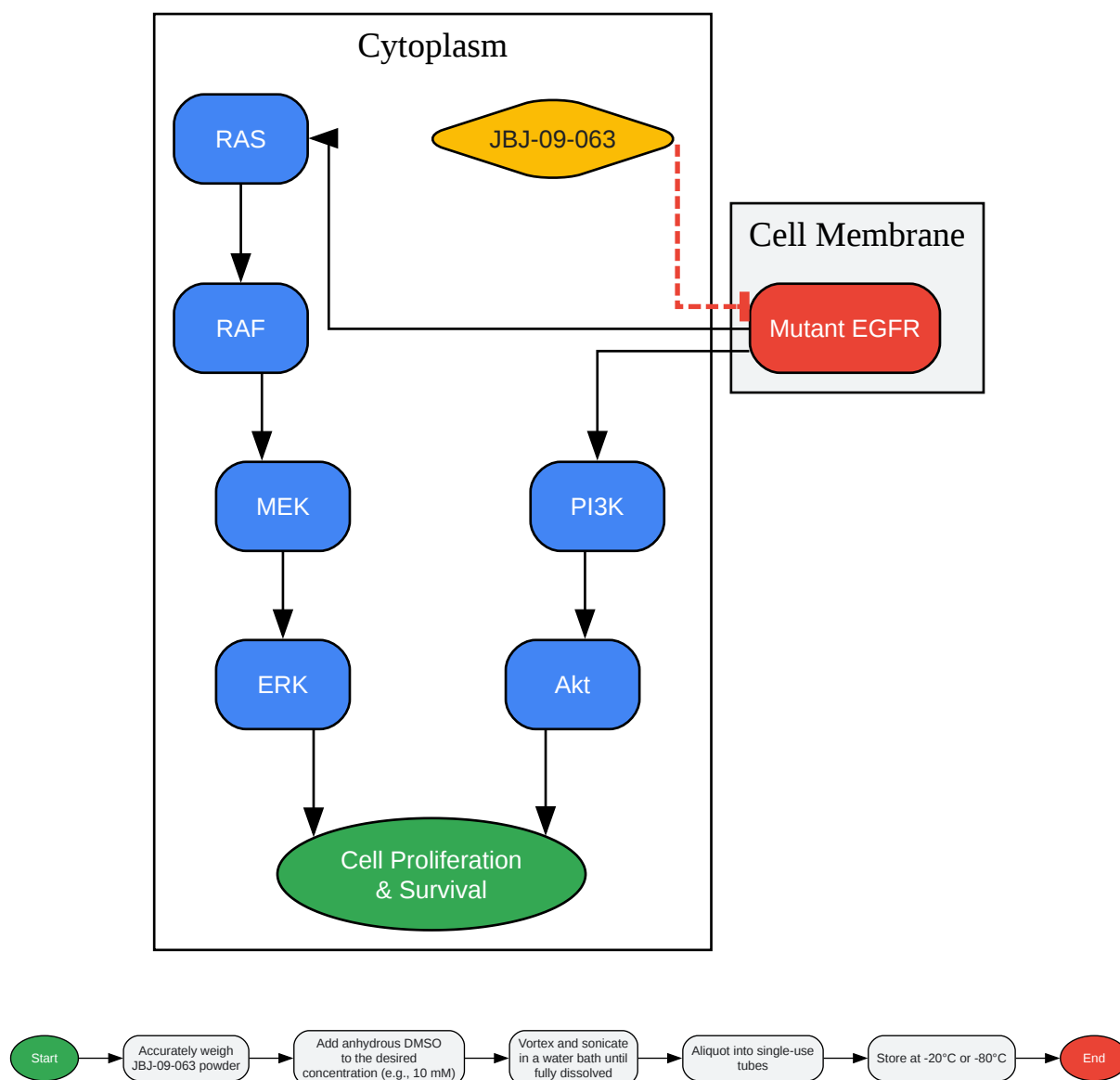
Stock Solution Storage:

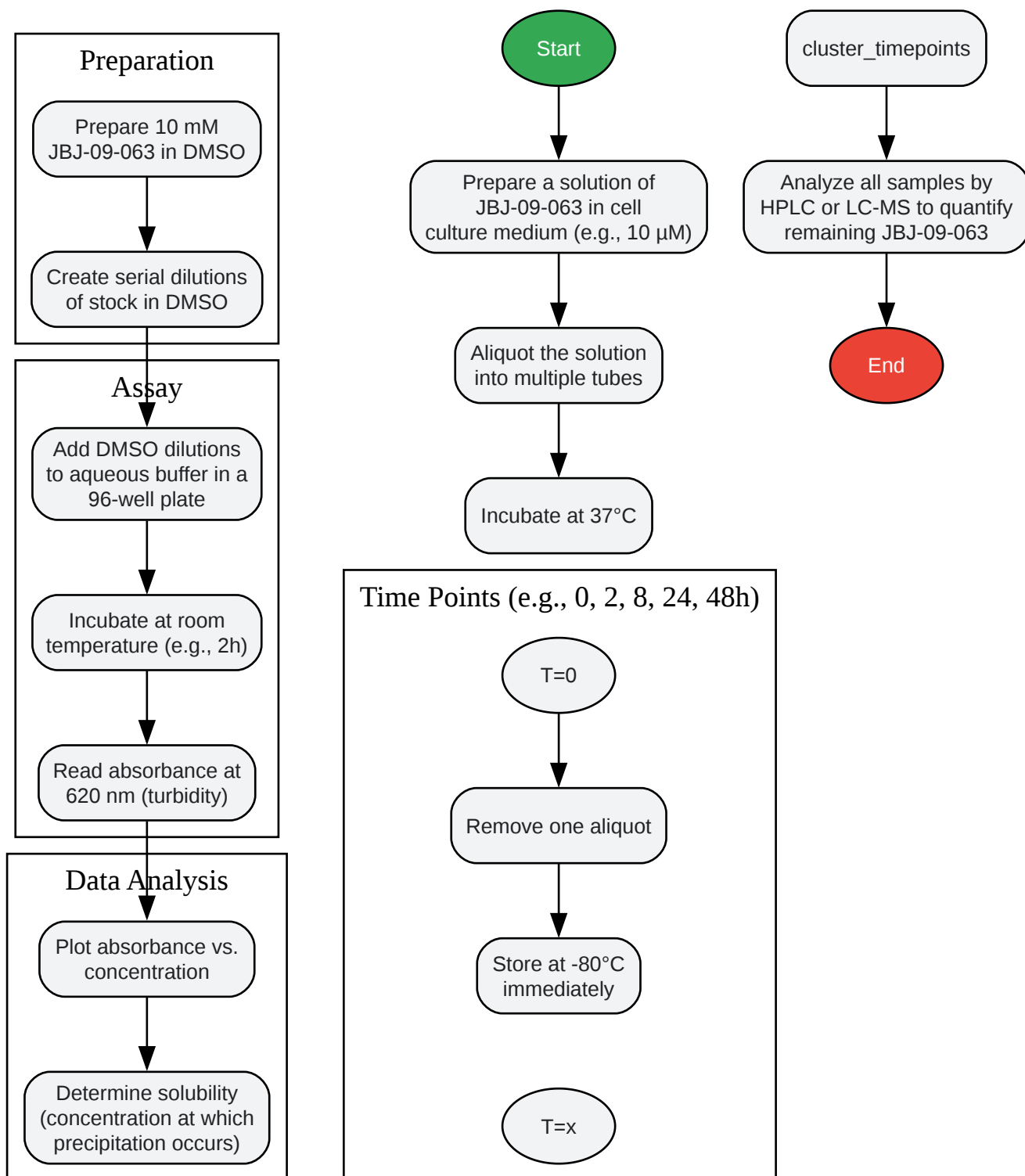
- Short-term (up to 1 month): Aliquot stock solutions and store at -20°C.[3][7]
- Long-term (up to 6 months): Aliquot stock solutions and store at -80°C.[3]
- General Recommendation: It is strongly advised to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles.[1][3]

In Vivo Stability: Pharmacokinetic studies in mice have demonstrated that **JBJ-09-063** possesses favorable properties and is sufficiently stable for oral administration.[3][4][5]

Signaling Pathway

JBJ-09-063 acts as an allosteric inhibitor of mutant EGFR. This inhibition prevents the downstream activation of two key signaling cascades that are crucial for cell proliferation and survival: the PI3K/Akt pathway and the RAS/MEK/ERK pathway.





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